2-amino-4-chloro-6-methoxybenzoic acid
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Overview
Description
2-amino-4-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methoxy functional groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-6-methoxybenzoic acid typically involves the chlorination of 2-amino-6-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain product purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino and methoxy groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation and reduction reactions can modify the amino and methoxy groups .
Scientific Research Applications
2-amino-4-chloro-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, while the methoxy group may influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methoxybenzoic acid: Lacks the chloro group, leading to different reactivity and applications.
4-amino-5-chloro-2-methoxybenzoic acid: Similar structure but with different positioning of functional groups, affecting its chemical properties and uses
Uniqueness
The presence of both amino and chloro groups allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Properties
CAS No. |
1785418-91-8 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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